

Comparative Infrared Spectrum Analysis: 4-Bromo-3,5-dimethoxybenzyl alcohol

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Compound of Interest

Compound Name: 4-Bromo-3,5-dimethoxybenzyl alcohol

Cat. No.: B1279184

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This guide provides a detailed infrared (IR) spectrum analysis of **4-Bromo-3,5-dimethoxybenzyl alcohol**, a key intermediate in pharmaceutical and organic synthesis. The performance, as characterized by its unique spectral features, is objectively compared with structurally similar alternatives: Benzyl alcohol, 3,5-Dimethoxybenzyl alcohol, and 4-Bromobenzyl alcohol. This document is intended for researchers, scientists, and professionals in drug development seeking to differentiate and characterize these compounds using spectroscopic methods.

Comparative Analysis of IR Spectral Data

The infrared spectrum of **4-Bromo-3,5-dimethoxybenzyl alcohol** is distinguished by a combination of absorptions characteristic of its alcohol, dimethoxy-substituted aromatic, and bromo functional groups. The following table summarizes the key experimental absorption frequencies for the target molecule and its alternatives, allowing for a direct comparison of their vibrational modes.

Vibrational Mode	4-Bromo-3,5-dimethoxybenzyl alcohol (cm ⁻¹)	Benzyl Alcohol (cm ⁻¹)	3,5-Dimethoxybenzyl alcohol (cm ⁻¹)	4-Bromobenzyl alcohol (cm ⁻¹)
O-H Stretch (Alcohol)	3362 (broad)	~3336 (broad)	~3350 (broad)	~3350 (broad)
Aromatic C-H Stretch	3024	~3030 - 3085	~3000	~3025
Aliphatic C-H Stretch	~2840 - 2960	~2870 - 2935	~2835 - 2960	~2860 - 2930
Aromatic C=C Stretch	1574	~1454, 1496	~1595, 1460	~1488, 1593
Asymmetric C-O Stretch (Ether)	~1205	N/A	~1205	N/A
Symmetric C-O Stretch (Ether)	~1160	N/A	~1157	N/A
C-O Stretch (Alcohol)	~1040	~1028	~1060	~1010
C-Br Stretch	~680	N/A	N/A	~650

Note: Values are approximate and can vary based on the sampling method and instrument resolution. "N/A" indicates that the functional group is not present in the molecule.

Experimental Protocols

Methodology for Attenuated Total Reflectance (ATR) FTIR Spectroscopy

The presented spectral data is typically acquired using an ATR-FTIR spectrometer. This non-destructive technique is ideal for solid powder samples and requires minimal preparation.

1. Instrument and Accessory:

- A Fourier Transform Infrared (FTIR) spectrometer equipped with a single-reflection diamond ATR accessory.

2. Sample Preparation:

- Ensure the diamond crystal of the ATR accessory is clean. Record a background spectrum of the clean, empty crystal.
- Place a small amount (approximately 1-2 mg) of the solid **4-Bromo-3,5-dimethoxybenzyl alcohol** sample directly onto the center of the diamond crystal.

3. Data Acquisition:

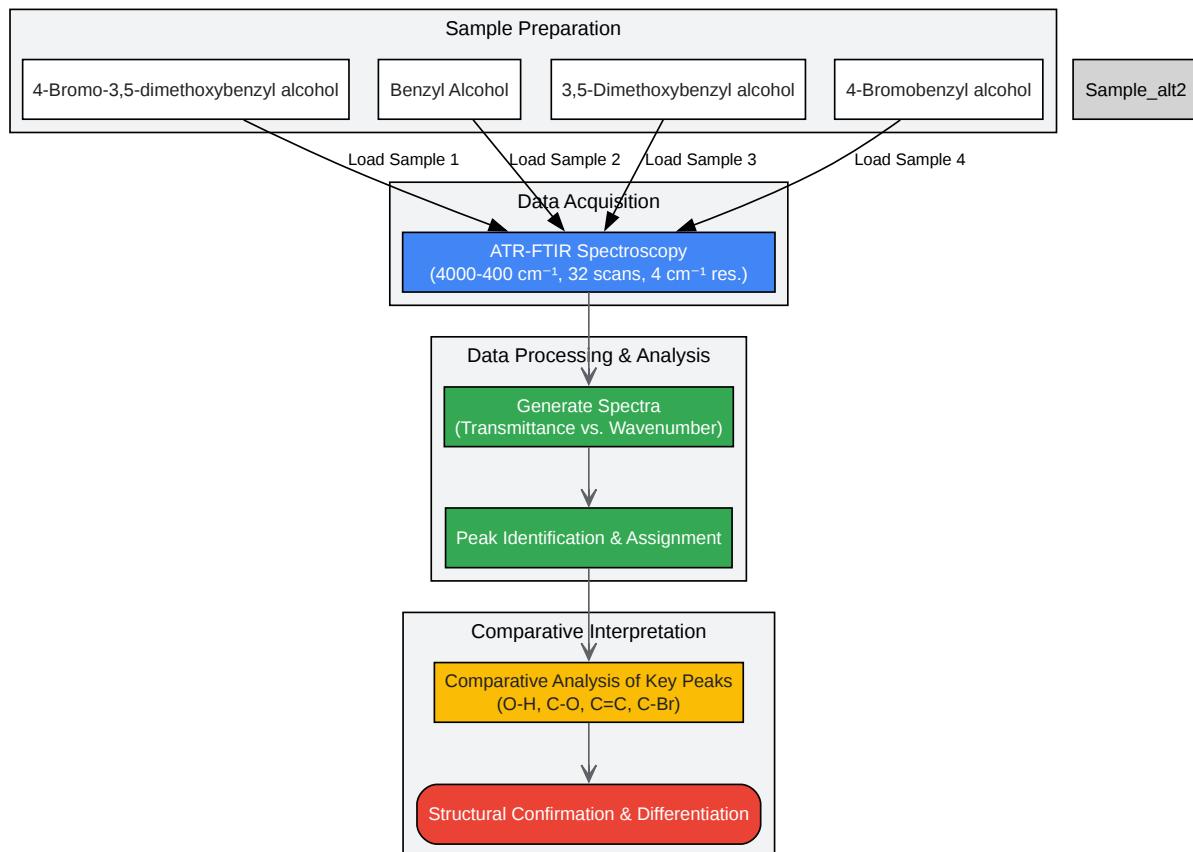
- Apply consistent pressure to the sample using the ATR pressure clamp to ensure good contact between the sample and the crystal surface.
- Collect the sample spectrum over a range of 4000 to 400 cm^{-1} .
- To achieve a high signal-to-noise ratio, co-add a minimum of 32 scans at a spectral resolution of 4 cm^{-1} .

4. Data Processing:

- The collected data is processed using the spectrometer's software to generate a spectrum in either transmittance or absorbance units.
- If necessary, apply an ATR correction algorithm to account for the wavelength-dependent depth of penetration of the IR beam.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the comparative analysis of the infrared spectra of the specified benzyl alcohol derivatives.



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Caption: Workflow for comparative IR analysis of benzyl alcohol derivatives.

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